2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide
Description
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide is a thiazole-based derivative featuring a sulfanyl-linked 2-(4-fluorophenyl)-2-oxoethyl substituent and an N-(2-methylphenyl)acetamide moiety. This compound’s structure combines a fluorophenyl group (electron-withdrawing) and a methylphenyl group (electron-donating), which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-13-4-2-3-5-17(13)23-19(25)10-16-11-26-20(22-16)27-12-18(24)14-6-8-15(21)9-7-14/h2-9,11H,10,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPWEHTQCZRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide (CAS No. 271772-52-2) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anticonvulsant properties, along with structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole moiety , a fluorophenyl group , and an acetamide functional group , which contribute to its unique biological profile. The presence of fluorine enhances lipophilicity, potentially impacting pharmacokinetics and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₂O₂S₂ |
| Molecular Weight | 366.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 271772-52-2 |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, revealing promising cytotoxic effects. For instance, it showed an IC₅₀ value of less than that of doxorubicin in certain assays, indicating strong potential as an anticancer agent .
Case Study : In a multicellular spheroid model, the compound demonstrated enhanced penetration properties compared to traditional monolayer cultures, suggesting improved efficacy in solid tumors .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary results suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications on the phenyl rings significantly influence antibacterial potency.
| Compound Name | Activity Level |
|---|---|
| N-(4-fluorophenyl)-2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-acetamides | Moderate to High |
| Similar thiazole derivatives | Comparable to standard antibiotics |
Studies have shown that compounds with electron-donating groups on the benzene ring display enhanced antibacterial effects .
Anticonvulsant Activity
In addition to anticancer and antibacterial properties, the compound was assessed for anticonvulsant effects using a picrotoxin-induced convulsion model. Results indicated significant anticonvulsant activity, supporting the versatility of thiazole derivatives in treating neurological disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce effectiveness.
- Fluorinated Phenyl Group : Increases lipophilicity and may improve cellular uptake.
- Acetamide Group : Contributes to overall stability and interaction with biological targets.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. Thiazoles are known for their ability to inhibit bacterial growth. For instance, compounds with similar structures have shown efficacy against various strains of bacteria and fungi.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was synthesized and tested for its minimum inhibitory concentration (MIC), showing promising results.
Anticancer Properties
Thiazole-based compounds have been reported to possess anticancer properties. The incorporation of a fluorophenyl group can enhance the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against cancer cells.
Data Table: Anticancer Activity
Anti-inflammatory Effects
Research indicates that thiazole derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammation pathways. This compound may also reduce cytokine production, which is critical in inflammatory diseases.
Case Study:
In vitro studies have shown that thiazole derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory disorders.
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has been explored in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes such compounds suitable candidates for further development.
Data Table: Neuroprotective Activity
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Steric Bulk : The azepanyl group in introduces conformational flexibility, which could improve solubility or alter pharmacokinetics.
- Heterocyclic Diversity : Oxazole () and triazole () analogs demonstrate how core heterocycle changes influence activity and solubility.
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from substituent effects:
- Polarity: Sulfonyl () and thiazolidinone () groups enhance hydrophilicity, improving aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
